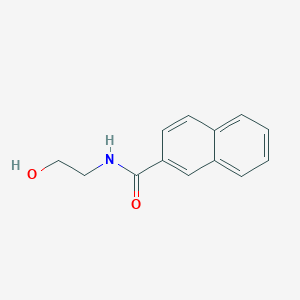
N-(2-Hydroxyethyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)naphthalene-2-carboxamide, also known as HENA, is a synthetic organic compound that belongs to the class of naphthalene carboxamides. HENA has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)naphthalene-2-carboxamide is not fully understood, but it is believed to involve the formation of hydrogen bonds with metal ions or proteins. N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been shown to selectively bind to certain metal ions, such as copper and zinc, and to modulate the activity of metalloenzymes. It has also been shown to interact with proteins, such as the heat shock protein Hsp90, and to modulate their activity.
Effets Biochimiques Et Physiologiques
N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of metalloenzymes, such as carbonic anhydrase and superoxide dismutase, and to protect cells from oxidative stress. N-(2-Hydroxyethyl)naphthalene-2-carboxamide has also been shown to modulate the activity of protein kinases, such as Akt and ERK, and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Hydroxyethyl)naphthalene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, its fluorescent properties, and its ability to selectively bind to metal ions and proteins. However, N-(2-Hydroxyethyl)naphthalene-2-carboxamide also has some limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(2-Hydroxyethyl)naphthalene-2-carboxamide. One potential direction is the development of new synthetic methods for N-(2-Hydroxyethyl)naphthalene-2-carboxamide that are more efficient and cost-effective. Another direction is the exploration of new applications for N-(2-Hydroxyethyl)naphthalene-2-carboxamide, such as in the development of new metalloenzyme inhibitors or protein-protein interaction modulators. Additionally, the study of the toxicity and pharmacokinetics of N-(2-Hydroxyethyl)naphthalene-2-carboxamide could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
In conclusion, N-(2-Hydroxyethyl)naphthalene-2-carboxamide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. Its unique properties, such as its ability to selectively bind to metal ions and proteins, make it a valuable tool for the study of biochemistry and physiology. Further research on N-(2-Hydroxyethyl)naphthalene-2-carboxamide could lead to the development of new therapeutic agents and the advancement of our understanding of biological processes.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)naphthalene-2-carboxamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have a wide range of applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the preparation of metal complexes, and as a modulator of protein-protein interactions.
Propriétés
Numéro CAS |
78139-77-2 |
|---|---|
Nom du produit |
N-(2-Hydroxyethyl)naphthalene-2-carboxamide |
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c15-8-7-14-13(16)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,15H,7-8H2,(H,14,16) |
Clé InChI |
NVTMNQAPQCERQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCO |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

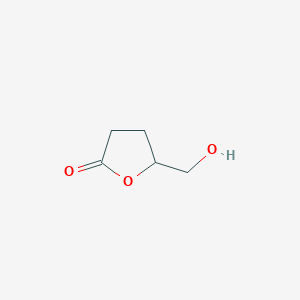
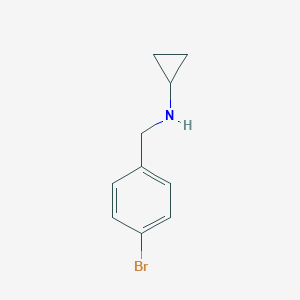
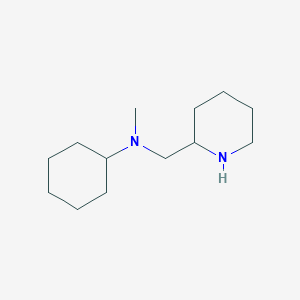
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
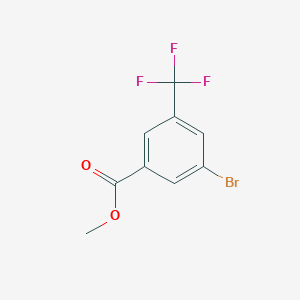
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
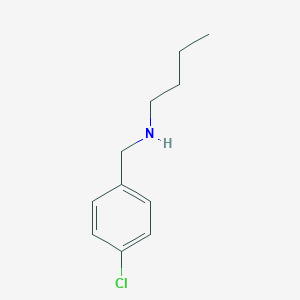
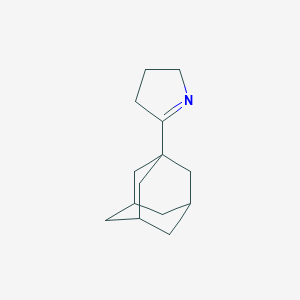

![{1-[(5-Methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}acetic acid](/img/structure/B183694.png)
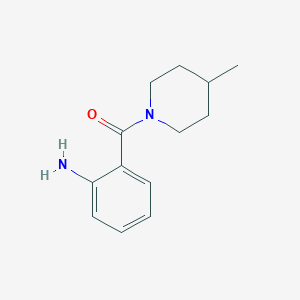
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)